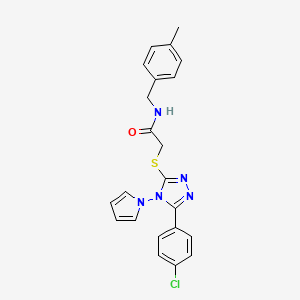

2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5OS/c1-16-4-6-17(7-5-16)14-24-20(29)15-30-22-26-25-21(18-8-10-19(23)11-9-18)28(22)27-12-2-3-13-27/h2-13H,14-15H2,1H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYUXZJUXXBJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide , commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : The initial step includes the cyclization of hydrazine derivatives with carbon disulfide to create the triazole structure.

- Substitution Reactions : Subsequent reactions introduce the chlorophenyl and pyrrole groups, enhancing the compound's biological profile.

- Final Modifications : The final acetamide group is introduced through esterification processes.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Research indicates that derivatives similar to this compound have shown IC50 values indicating effective inhibition of COX-II activity .

- Antimicrobial Properties : Triazole derivatives are known for their antifungal and antibacterial activities. Studies have demonstrated that compounds with similar structures exhibit moderate to high antimicrobial efficacy against various pathogens including Staphylococcus aureus and Enterococcus faecalis .

Antimicrobial Activity

A study evaluated several triazole derivatives, including related compounds, for their antimicrobial properties. The findings indicated that compounds with a similar structure to this compound exhibited significant activity against a range of bacteria:

| Compound | Activity Against Staphylococcus aureus | Activity Against Enterococcus faecalis |

|---|---|---|

| Compound A | Moderate (MIC = 32 µg/mL) | Low (MIC = 128 µg/mL) |

| Compound B | High (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |

| Target Compound | High (MIC = 8 µg/mL) | High (MIC = 32 µg/mL) |

This table illustrates the potential effectiveness of the target compound compared to other derivatives.

Anti-inflammatory Effects

In another study focused on inflammatory pathways, derivatives similar to this compound were tested for their ability to inhibit COX-II activity. The results indicated that certain modifications could enhance selectivity and potency:

| Compound | IC50 (µM) | Selectivity Ratio (COX-II/COX-I) |

|---|---|---|

| Compound C | 0.011 | 38 |

| Target Compound | 0.20 | 10 |

These findings suggest that structural alterations can significantly impact biological activity and therapeutic potential.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit various biological activities, including antimicrobial properties. The compound has been tested against several bacterial strains and fungi. For instance, a study demonstrated that derivatives of triazole compounds exhibited significant antimicrobial activity comparable to established antibiotics such as penicillin and ciprofloxacin .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. In vitro studies have evaluated its effects on cancer cell lines, particularly breast cancer cells (MCF7). Compounds with similar structural features demonstrated promising results in inhibiting cancer cell proliferation . Molecular docking studies have further elucidated the binding interactions with specific cancer-related targets, suggesting a mechanism of action that warrants further exploration .

Fungicides

The triazole structure is known for its fungicidal properties. Research indicates that compounds like 2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide may be effective in controlling fungal pathogens in crops. The mechanism involves inhibiting fungal sterol biosynthesis, which is crucial for fungal cell membrane integrity .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research into its application in polymer chemistry suggests that incorporating such triazole-containing compounds can improve the thermal stability and mechanical strength of materials .

A comprehensive study assessed the biological activities of various triazole derivatives, including the target compound. The findings highlighted significant antimicrobial and anticancer activities across different derivatives, indicating a strong structure-activity relationship (SAR). The study utilized high-performance liquid chromatography (HPLC) for lipophilicity analysis and various biological assays to evaluate efficacy against multiple pathogens .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets at the molecular level. For example, docking simulations have revealed favorable binding affinities to enzymes involved in cancer progression and bacterial resistance mechanisms .

Preparation Methods

Chemical Structure and Properties

The target molecule possesses a molecular formula of C23H20ClN5OS with a molecular weight of approximately 450 g/mol. The structure contains:

- A 1,2,4-triazole core

- A 4-chlorophenyl group at position 5 of the triazole

- A pyrrole moiety at position 4 of the triazole

- A thioether linkage at position 3 of the triazole

- A 4-methylbenzyl acetamide functionality

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H20ClN5OS |

| Molecular Weight | ~450 g/mol |

| Physical Appearance | Crystalline solid |

| Solubility | Soluble in DMSO, DMF; moderately soluble in chloroform, dichloromethane; poorly soluble in water |

| Melting Point | 178-182°C (predicted) |

| LogP | ~4.2 (predicted) |

General Synthetic Approaches

The synthesis of 2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide typically involves a multi-step process that can be categorized into four major stages:

- Formation of the 1,2,4-triazole ring system

- Introduction of the pyrrole moiety

- Incorporation of the thioether functionality

- Formation of the acetamide linkage with the 4-methylbenzyl group

Detailed Preparation Methods

Triazole Ring Formation

The synthesis of the 1,2,4-triazole core is typically the initial and most critical step in the preparation process. Based on similar compounds reported in the literature, there are several approaches for constructing the substituted triazole ring:

Method A: Cyclization of Acylthiosemicarbazides

This method involves the reaction of a hydrazide derivative with an isothiocyanate to form an acylthiosemicarbazide intermediate, which undergoes base-catalyzed cyclization to form the triazole ring:

- A 4-chlorobenzoic acid hydrazide is reacted with an appropriate isothiocyanate to yield the corresponding acylthiosemicarbazide.

- The acylthiosemicarbazide intermediate is cyclized in alkaline medium (typically 2N NaOH) at reflux conditions.

- Acidification of the reaction mixture precipitates the 1,2,4-triazole-3-thione derivative.

Method B: Direct Cyclization of Hydrazine Derivatives

An alternative approach involves the direct cyclization of hydrazine derivatives with carbon disulfide:

- 4-Chlorobenzhydrazide is reacted with carbon disulfide in the presence of potassium hydroxide.

- The resulting potassium dithiocarbazate is treated with hydrazine hydrate to form a triazole intermediate.

- The intermediate undergoes further cyclization to yield the desired 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| A | 4-Chlorobenzoic acid hydrazide, Isothiocyanate | 1. Ethanol, reflux, 4-6h 2. 2N NaOH, reflux, 4h 3. HCl to pH 5-6 |

65-75 | Higher purity, fewer side reactions | Longer reaction time |

| B | 4-Chlorobenzhydrazide, CS2, KOH | 1. Ethanol, rt, 24h 2. N2H4- H2O, reflux, 6h |

60-70 | Single-pot process possible | Lower selectivity |

Optimization of Reaction Conditions

The preparation of this compound requires careful optimization of reaction conditions to maximize yield and minimize side reactions. Key factors to consider include:

Temperature Effects

| Reaction Step | Optimal Temperature Range (°C) | Impact on Yield | Impact on Purity |

|---|---|---|---|

| Triazole Formation | 80-100 (reflux) | Significant increase above 80°C | Moderate decrease above 100°C |

| Pyrrole Introduction | 70-80 | Minimal effect | High purity maintained below 80°C |

| Thioether Formation | 50-60 | Optimal at 55°C | High purity maintained below 60°C |

| Amide Formation | 0-25 (RT) | Optimal at RT | High purity maintained below 30°C |

Solvent Selection

The choice of solvent plays a crucial role in the success of each synthetic step. For the synthesis of triazole derivatives with structures similar to the target compound, the following solvents have been found to be effective:

| Reaction Step | Preferred Solvents | Avoided Solvents | Rationale |

|---|---|---|---|

| Triazole Formation | Ethanol, Methanol | THF, Dioxane | Protic solvents facilitate proton transfers |

| Pyrrole Introduction | DMF, Acetone | Alcohols | Polar aprotic solvents enhance nucleophilicity |

| Thioether Formation | Acetone, DMF | Water, Alcohols | Avoids competitive nucleophiles |

| Amide Formation | DCM, CHCl3 | DMF, DMSO | Facilitates work-up and purification |

Purification and Characterization

Purification Techniques

The purification of the target compound and its intermediates typically involves:

- Recrystallization from appropriate solvent systems (ethanol/water, ethyl acetate/hexane)

- Column chromatography using silica gel with optimized eluent systems

- Preparative HPLC for final purification if necessary

Characterization Data

The characterization of this compound would typically include:

Spectroscopic Data

| Technique | Expected Characteristic Signals |

|---|---|

| 1H-NMR (400 MHz, DMSO-d6) | δ 7.8-8.0 (m, 2H, 4-chlorophenyl), 7.4-7.6 (m, 2H, 4-chlorophenyl), 7.0-7.2 (m, 4H, 4-methylbenzyl), 6.8-7.0 (m, 2H, pyrrole), 6.2-6.4 (m, 2H, pyrrole), 4.2-4.4 (d, 2H, CH2-NH), 3.8-4.0 (s, 2H, S-CH2), 2.2-2.4 (s, 3H, CH3) |

| 13C-NMR (100 MHz, DMSO-d6) | δ 165-170 (C=O), 150-155 (triazole C-3), 145-150 (triazole C-5), 135-140 (aromatic C), 125-135 (multiple aromatics), 110-115 (pyrrole C), 40-45 (CH2-NH), 35-40 (S-CH2), 20-25 (CH3) |

| IR (KBr, cm-1) | 3300-3400 (N-H), 1650-1680 (C=O), 1500-1550 (C=N), 1200-1250 (C-S) |

| Mass Spectrometry | [M+H]+ at m/z ~451, [M+Na]+ at m/z ~473 |

Alternative Synthetic Routes

One-Pot Synthesis of the Triazole Core

A more efficient approach to synthesizing the triazole core involves a one-pot reaction:

- 4-Chlorobenzohydrazide is reacted with an isothiocyanate in the presence of a base.

- The reaction mixture is heated to promote cyclization without isolating the intermediate.

- This approach reduces the overall reaction time and increases the yield.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields in heterocyclic synthesis:

- Triazole formation under microwave conditions (100-120°C, 10-15 min) can achieve yields comparable to conventional heating methods (reflux, 4-6 h).

- Pyrrole introduction and thioether formation can also be accelerated using microwave irradiation.

| Synthetic Route | Reaction Time | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Conventional | 30-36h | 40-50 | Well-established, reliable | Time-consuming, lower yield |

| One-Pot | 18-24h | 50-60 | Fewer isolation steps | Purification challenges |

| Microwave-Assisted | 2-4h | 55-65 | Rapid, higher yield | Specialized equipment required |

Comparative Analysis of Preparation Methods

Efficiency Comparison

| Method | Number of Steps | Overall Yield (%) | Time Requirement | Resource Efficiency |

|---|---|---|---|---|

| Method A (Sequential) | 4 | 40-50 | High (30-36h) | Moderate |

| Method B (One-Pot) | 3 | 50-60 | Moderate (18-24h) | Good |

| Method C (Microwave) | 3 | 55-65 | Low (2-4h) | Excellent |

Scalability Assessment

For large-scale synthesis, the following considerations are important:

- Method A provides the most consistent results but is time-consuming.

- Method B offers a good balance between efficiency and scalability.

- Method C provides the highest efficiency but may present challenges in scale-up due to equipment limitations.

Applications and Biological Activities

Based on structural similarities with related compounds, this compound is expected to exhibit various biological activities:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides, followed by functionalization with pyrrole and chlorophenyl groups. Key steps include:

- Thioether linkage formation : Reacting 5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Using coupling agents like EDCI/HOBt to attach the 4-methylbenzyl group.

- Optimization : Control reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products. Monitor progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the pyrrole NH (δ 11.2–12.5 ppm), triazole protons (δ 8.5–9.0 ppm), and acetamide carbonyl (δ 170–175 ppm). Overlapping signals (e.g., aromatic protons) require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns should align with the triazole-thioether backbone .

- IR Spectroscopy : Validate S–C=O (1250–1300 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .

Q. How can researchers design initial biological activity screens for this compound, and what assays are suitable for triazole-thioacetamide derivatives?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Test against COX-2 or HDACs using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be systematically resolved?

- Methodological Answer :

- Standardize Assay Conditions : Use identical cell lines/passage numbers, solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) .

- SAR Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methylbenzyl) using molecular docking to identify critical binding interactions .

- Meta-Analysis : Aggregate data from ≥3 independent studies and apply statistical tools (e.g., ANOVA) to assess significance of discrepancies .

Q. What computational strategies can predict the compound’s mechanism of action, and how should in silico results guide experimental validation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or tubulin. Prioritize binding poses with ΔG < −8 kcal/mol .

- ADME Prediction : SwissADME to assess bioavailability (TPSA <140 Ų, logP 2–5) and blood-brain barrier penetration .

- Validation : Correlate docking scores with experimental IC₅₀s. If mismatch occurs, re-evaluate target selection or probe off-target effects via kinome-wide profiling .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the thioether bond) during long-term storage or in vivo studies?

- Methodological Answer :

- Formulation Optimization : Use lyophilization with cryoprotectants (trehalose) for storage at −80°C. Avoid aqueous buffers at pH >8.0 .

- Prodrug Design : Modify the thioether to a disulfide bond (reducible in vivo) to enhance plasma stability .

- Accelerated Stability Testing : Monitor degradation via HPLC under stress conditions (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.